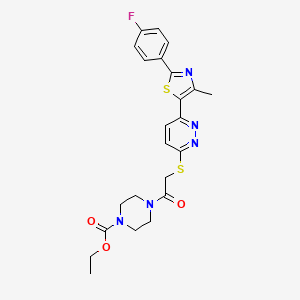

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O3S2/c1-3-32-23(31)29-12-10-28(11-13-29)20(30)14-33-19-9-8-18(26-27-19)21-15(2)25-22(34-21)16-4-6-17(24)7-5-16/h4-9H,3,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPYTRBGHIQNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its structural components.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 508.59 g/mol. It features several functional groups, including a piperazine ring, thiazole moiety, and fluorophenyl group, which may contribute to its biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have indicated that compounds with similar structural motifs exhibit inhibitory activity against monoamine oxidase (MAO), an important enzyme in the metabolism of neurotransmitters. For instance, pyridazinone derivatives have shown potent inhibitory effects on MAO-B, with IC50 values as low as 0.013 µM for certain derivatives . This suggests that this compound could also possess significant MAO inhibitory properties.

2. Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells reveal that certain derivatives related to this compound exhibit varying degrees of cytotoxic effects. For example, one study reported an IC50 value of 120.6 µM for a closely related derivative, indicating that while some compounds are cytotoxic at higher concentrations, others may be more selective and less toxic . The potential for selective cytotoxicity is crucial for therapeutic applications.

3. Anticonvulsant Activity

The thiazole moiety is known for its anticonvulsant properties. Compounds containing thiazole rings have demonstrated significant activity in animal models, with protection indices indicating their effectiveness . This raises the possibility that this compound could be explored further for similar neuroprotective applications.

Structure-Activity Relationship (SAR)

The structural components of this compound play a vital role in its biological activity:

| Component | Function | Impact on Activity |

|---|---|---|

| Piperazine Ring | Neurotransmitter modulation | Enhances binding affinity to MAO |

| Thiazole Moiety | Anticonvulsant effects | Contributes to neuroprotective properties |

| Fluorophenyl Group | Lipophilicity and bioavailability | Increases potency and selectivity |

Case Studies and Research Findings

Several studies have explored similar compounds with promising results:

- Pyridazinone Derivatives : Research indicated that certain pyridazinone derivatives exhibited selective MAO-B inhibition and were less toxic to healthy cells compared to their counterparts .

- Thiazole Compounds : A series of thiazole derivatives showed significant anticonvulsant activity in animal models, suggesting that modifications in the thiazole structure can enhance therapeutic efficacy .

- Cytotoxicity Assessment : A study found that while some derivatives were highly cytotoxic at elevated concentrations, others maintained lower toxicity levels, indicating potential for safer drug development .

Scientific Research Applications

Structural Features

The compound contains several functional groups that contribute to its biological properties:

- A piperazine ring , commonly associated with various biological activities.

- A thiazole moiety , which has been linked to anticancer properties.

- A pyridazine ring , known for its role in drug development.

Antimicrobial Properties

Research indicates that ethyl 4-(2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promise in anticancer research. Similar derivatives have been reported to inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. For instance, studies on pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyridazine core can enhance activity against specific tumors.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been documented to reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Study on Anticancer Activity

A comprehensive review highlighted the therapeutic potential of pyridazine derivatives, including their ability to inhibit cancer cell growth and modulate inflammatory responses. This reinforces the hypothesis that this compound may exhibit similar properties.

Mechanistic Insights through Molecular Dynamics

Molecular dynamics simulations have been employed to elucidate the interactions between pyridazine derivatives and their biological targets. These studies suggest that hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.

Q & A

Q. What are the key synthetic strategies for constructing the pyridazine-thiazole-piperazine core of this compound?

The synthesis involves multi-step reactions:

- Thiazole Formation : React 2-(4-fluorophenyl)-4-methylthiazole-5-carbaldehyde with thiourea derivatives under acidic conditions to form the thiazole ring .

- Pyridazine Coupling : Introduce the pyridazin-3-ylthio group via nucleophilic substitution using 6-mercaptopyridazine derivatives under basic catalysis .

- Piperazine Functionalization : Use ethyl chloroacetyl chloride to acylate the piperazine nitrogen, followed by coupling with the pyridazine-thiazole intermediate via a thioether linkage .

Methodological Note: Monitor reaction progress via TLC and HPLC. Purify intermediates using column chromatography with silica gel (ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are critical for structural validation?

- X-ray Crystallography : Resolve ambiguous stereochemistry or bond connectivity (e.g., confirm the thioether linkage between pyridazine and thiazole) .

- NMR Analysis : Use - and -NMR to verify substitution patterns (e.g., fluorine coupling in -NMR for the 4-fluorophenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether coupling step?

Experimental Design:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (THF) to balance nucleophilicity and solubility .

- Catalyst Selection : Compare bases (e.g., KCO, EtN) for deprotonating the thiol group during pyridazine-thiazole coupling .

- Temperature Control : Perform kinetic studies at 25°C, 50°C, and 80°C to identify optimal coupling efficiency without side-product formation .

Data Contradiction Tip: If yields plateau, consider steric hindrance from the 4-methylthiazole group and explore microwave-assisted synthesis to enhance reactivity .

Q. How to resolve discrepancies between computational and crystallographic data for the piperazine-acetyl moiety?

- Density Functional Theory (DFT) : Compare optimized geometries (B3LYP/6-31G*) with X-ray bond lengths and angles. Discrepancies >0.05 Å may indicate crystal packing effects .

- Torsional Angle Analysis : Use SHELXL refinement (with Hirshfeld atom refinement) to adjust thermal parameters and validate the acetyl group’s conformation .

- Case Study : In analogous piperazine derivatives, deviations in C-N-C angles up to 5° were attributed to hydrogen bonding in the crystal lattice .

Q. What methodologies enable mechanistic studies of the thiazole-pyridazine cyclization?

- Isotopic Labeling : Introduce at the thiazole C-5 position to track cyclization intermediates via -NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated thiourea precursors to identify rate-determining steps .

- In Situ IR Spectroscopy : Monitor carbonyl stretching frequencies (1700–1650 cm) to detect intermediate enolization during cyclization .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24h; analyze degradation products via LC-MS .

- Oxidative Stress : Treat with 3% HO and monitor thioether oxidation to sulfoxide/sulfone derivatives .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>200°C typical for thiazole derivatives) .

Q. What computational approaches predict binding interactions with biological targets (e.g., kinases)?

- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., prioritize hydrogen bonding with the piperazine carbonyl and hydrophobic contacts with the 4-methylthiazole) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the pyridazine-thiazole hinge region .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon substituting the 4-fluorophenyl group with other halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.